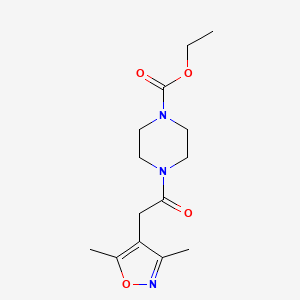

Ethyl 4-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with an ethyl ester and an isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperazine-1-carboxylate typically involves the following steps:

Formation of the Isoxazole Moiety: The isoxazole ring can be synthesized via a (3+2) cycloaddition reaction involving an alkyne and a nitrile oxide.

Acylation of Piperazine: The piperazine ring is acylated using an appropriate acylating agent, such as an acid chloride or anhydride, to introduce the acetyl group.

Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the isoxazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine or isoxazole derivatives.

Scientific Research Applications

Ethyl 4-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperazine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.

Biological Studies: The compound is used in studies investigating the biological activity of piperazine and isoxazole derivatives.

Industrial Applications: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring can interact with neurotransmitter receptors, while the isoxazole moiety can modulate enzyme activity. These interactions can lead to various pharmacological effects, such as modulation of neurotransmitter release or inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

4-(3,5-Dimethylisoxazol-4-yl)benzene-1,2-diol: Another isoxazole derivative with different substituents.

Piperazine derivatives: Compounds with similar piperazine rings but different substituents.

Uniqueness

Ethyl 4-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperazine-1-carboxylate is unique due to the combination of the isoxazole and piperazine moieties, which confer specific chemical and biological properties. This combination allows for unique interactions with biological targets, making it a valuable compound in drug development .

Biological Activity

Ethyl 4-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring and a 3,5-dimethylisoxazole moiety, which contribute to its unique pharmacological properties. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its potential applications.

Molecular Characteristics

- Molecular Formula : C14H21N3O4

- Molecular Weight : 295.33 g/mol

- Structural Features : The compound contains a piperazine ring and an isoxazole group, which are known for their interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The presence of functional groups such as the ester and amide allows for various chemical transformations, making it a versatile candidate for further modifications and evaluations in biological assays .

Anticancer Properties

Research indicates that this compound exhibits significant binding affinity to the bromodomain-containing protein 4 (BRD4). This interaction is crucial as BRD4 is implicated in the regulation of gene expression and cellular proliferation pathways, particularly in cancer .

Case Study: BRD4 Inhibition

A study demonstrated that this compound effectively displaces acetylated histone-mimicking peptides from BRD4, suggesting its potential as an anticancer agent through epigenetic modulation .

Antimicrobial Activity

Aside from its anticancer potential, preliminary investigations have suggested that this compound may also possess antimicrobial properties. Compounds with similar structural features have shown efficacy against various bacterial strains, indicating that this compound could be explored further for its antibacterial applications .

The mechanism behind the biological activities of this compound likely involves non-covalent interactions such as hydrogen bonding and π-π stacking due to its aromatic components. These interactions facilitate binding to target proteins and may influence downstream signaling pathways critical for therapeutic effects .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 5-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)-phenyl)-1H-pyrazole-3-carboxylate | Contains a pyrazole moiety | Potential antitumor activity |

| N-[2-(3,5-Dimethylisoxazol-4-yl)acetyl]-piperidine | Piperidine instead of piperazine | Antimicrobial properties |

| 1-(3,5-Dimethylisoxazol-4-yl)-N-methylpiperazine | Methylated piperazine | Neuroactive effects |

This comparison highlights how structural modifications can lead to varying biological activities among compounds featuring similar moieties .

Properties

Molecular Formula |

C14H21N3O4 |

|---|---|

Molecular Weight |

295.33 g/mol |

IUPAC Name |

ethyl 4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C14H21N3O4/c1-4-20-14(19)17-7-5-16(6-8-17)13(18)9-12-10(2)15-21-11(12)3/h4-9H2,1-3H3 |

InChI Key |

CRAKQDYFJZYHHR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CC2=C(ON=C2C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.